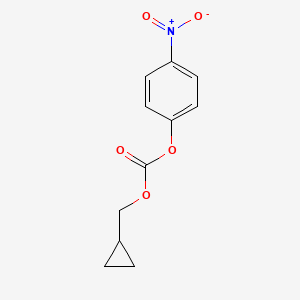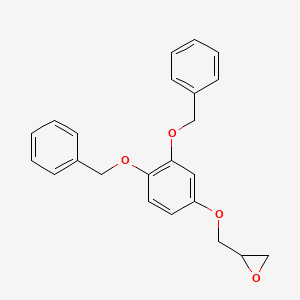
Cyclobutyl 4-nitrophenyl carbonate
概要
説明
Cyclobutyl 4-nitrophenyl carbonate is a chemical compound used for medicinal purposes . It contains a cyclobutyl group, which is a type of cycloalkane that consists of a ring of four carbon atoms .
Synthesis Analysis
The synthesis of compounds similar to Cyclobutyl 4-nitrophenyl carbonate, such as carbamates of 4-nitrophenylchloroformate, has been achieved through simple nucleophilic substitution reactions . Another paper discusses the use of 4-Nitrophenyl Chloroformate as a versatile coupling reagent .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) is a commonly used reaction to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction .科学的研究の応用
Kinetic and Mechanistic Studies
Kinetics of Aminolysis
Cyclobutyl 4-nitrophenyl carbonate is useful in kinetic studies, particularly in the aminolysis of 4-nitrophenyl carbonates. Castro et al. (2003) investigated the kinetics and mechanisms of aminolysis reactions in aqueous ethanol, providing insights into reaction rates and the influence of different substituents on these rates (Castro, Andújar, Toro, & Santos, 2003).
Catalytic Antibody Studies
Gallacher et al. (1991) used derivatives of 4-nitrophenyl carbonate for the development of polyclonal antibody preparations with Michaelian catalytic properties. These studies contribute to understanding the catalytic abilities of antibodies (Gallacher et al., 1991).
Investigation of Reaction Mechanisms
Studies by Castro et al. (2014) on the kinetics of reactions involving secondary alicyclic amines with bis(4-nitrophenyl) carbonate provide fundamental insights into the concerted nature of these reactions (Castro, Aliaga, Gazitúa, Pavez, & Santos, 2014).
Chemical Modifications and Applications
Modification of Polymers
Ramírez et al. (1995) explored the modification of dextran with 4-nitrophenyl chloroformate, a process relevant to the functionalization of polymers. This research has implications for the development of materials with specific chemical properties (Ramírez, Sánchez-Chaves, & Arranz, 1995).
Hydrolytic Activity of Catalytic Antibodies
Resmini et al. (1997) characterized the hydrolytic activity of polyclonal catalytic antibodies, using 4-nitrophenyl carbonate derivatives as substrates. Their findings contribute to the understanding of enzyme mimicry in antibodies (Resmini, Vigna, Simms, Barber, Hagi-Pavli, Watts, Verma, Gallacher, & Brocklehurst, 1997).
Environmental and Analytical Applications
Environmental Impact Studies
Zieris et al. (1988) conducted a study on the long-term effects of 4-nitrophenol in an outdoor synthetic aquatic ecosystem. This research is crucial for understanding the environmental impacts of nitrophenyl compounds (Zieris, Feind, & Huber, 1988).
Analytical Methods Development
Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for the quantitation of 4-nitrophenol and its conjugates, demonstrating the analytical applications of 4-nitrophenyl carbonates (Almási, Fischer, & Perjési, 2006).
Safety and Hazards
将来の方向性
Activated carbonates, including 4-nitrophenyl carbonates, have been used to enable the synthesis of differentiated polycarbonate resins via melt transcarbonation . This suggests potential future directions in the development of new materials. Additionally, the reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials, indicating its importance in the field of nanotechnology .
特性
IUPAC Name |
cyclobutyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-9-2-1-3-9)17-10-6-4-8(5-7-10)12(14)15/h4-7,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVIUIVJMSGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252850 | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
CAS RN |
276697-74-6 | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=276697-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

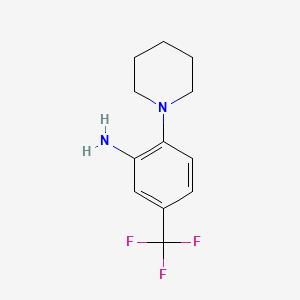
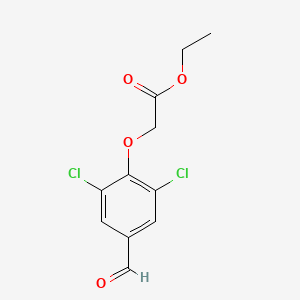


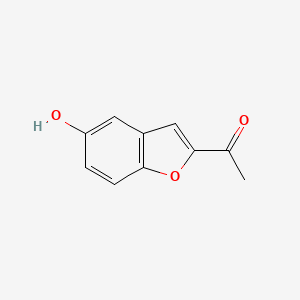
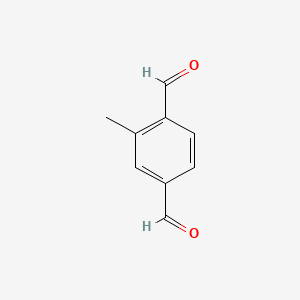
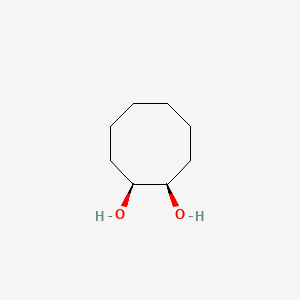
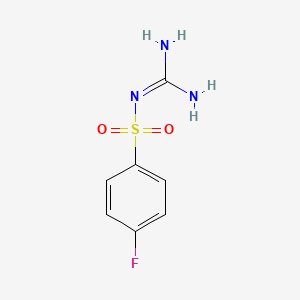
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)

